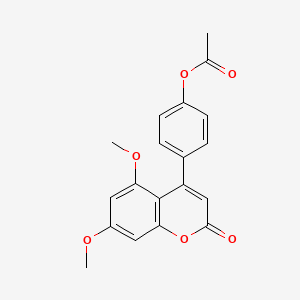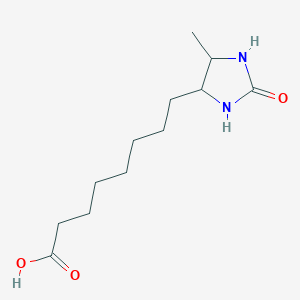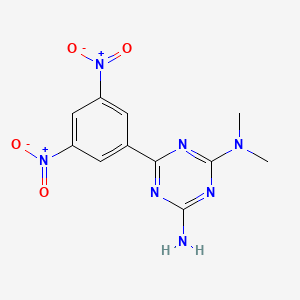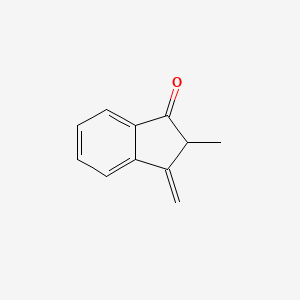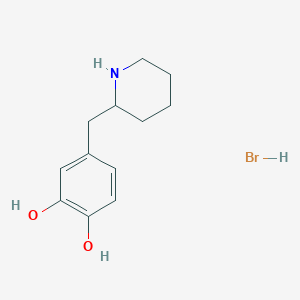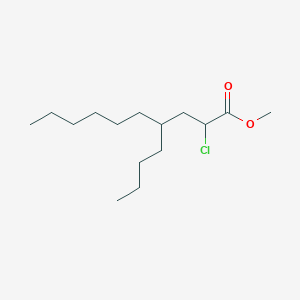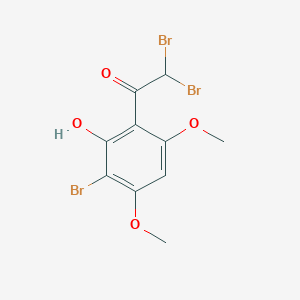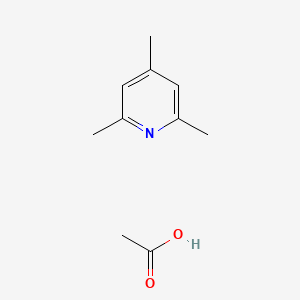
Acetic acid;2,4,6-trimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4,6-trimethylpyridine: is a compound that combines acetic acid and 2,4,6-trimethylpyridine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, widely known for its use in vinegar. 2,4,6-trimethylpyridine, also known as collidine, is a derivative of pyridine with three methyl groups attached to the 2nd, 4th, and 6th positions of the pyridine ring. This combination results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2,4,6-trimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production: Industrially, 2,4,6-trimethylpyridine can be produced through the catalytic alkylation of pyridine with methanol over a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.
Reduction: Reduced forms like 2,4,6-trimethylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry:
Polymer Production: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Analytical Chemistry: 2,4,6-trimethylpyridine is employed as a standard in chromatographic analysis due to its well-defined properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Pyridine: The parent compound of 2,4,6-trimethylpyridine, pyridine lacks the methyl groups and has different chemical properties.
2,3,5-Trimethylpyridine: Another derivative of pyridine with methyl groups at different positions, resulting in distinct reactivity and applications.
Uniqueness:
Propiedades
Número CAS |
89937-10-0 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
acetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4) |
Clave InChI |
UIFJSCGQCKCYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


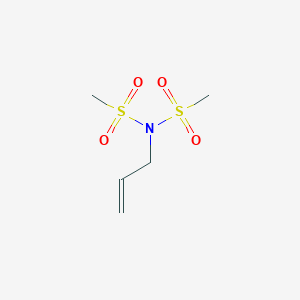
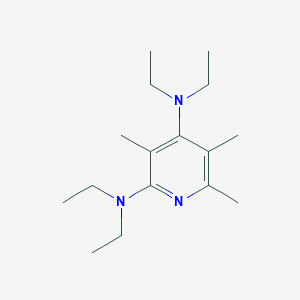
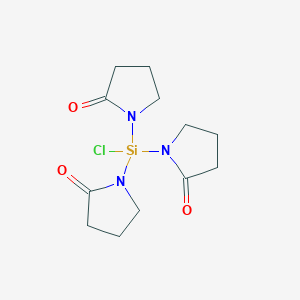
![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
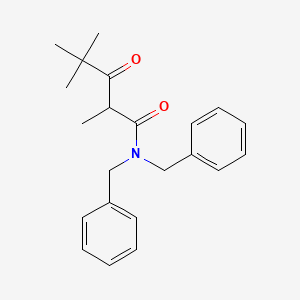
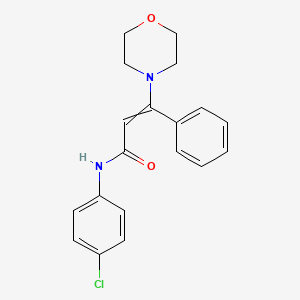
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
